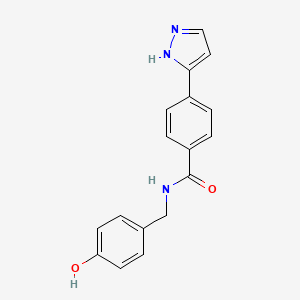

![molecular formula C16H22N4O2S2 B5559668 (3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5559668.png)

(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves base-mediated [3 + 2]-cycloannulation strategies, utilizing (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide, to access pyrazolo[1,5-a]pyridines and 3-sulfonyl analogues in moderate to high yields. Techniques include tandem cycloannulative-desulfonylation and asymmetric 1,3-dipolar cycloaddition reactions for the construction of pyrrolidine derivatives (Reddy et al., 2022); (Kotian et al., 2005).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine derivatives and pyrrolidine analogs, closely related to the target compound, can exhibit significant variations depending on the substituents and the synthesis route. For example, crystal structure determination of complex pyrazolo[3,4-b]pyridine derivatives has been achieved, providing insight into the planarity and spatial arrangement of these molecules (Shu-jiang, 2013).

Chemical Reactions and Properties

Research on pyrazolo[1,5-a]pyridines and pyrrolidines has demonstrated a variety of chemical reactions, including cycloaddition reactions with acetylenedicarboxylates, and reactions involving N-sulfonylpyridinium imides, leading to novel pyrazolo[1,5-a]pyridine and pyrazolo[5,1-a]isoquinoline derivatives. These studies illustrate the chemical reactivity and potential transformations of related compounds (Wu et al., 2012).

Physical Properties Analysis

While specific data on the physical properties of "(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine" was not found, related research often focuses on characterizing compounds through techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM), which are essential for understanding the crystalline structure, morphology, and magnetic properties of synthesized materials (Zhang et al., 2016).

Chemical Properties Analysis

The chemical properties of pyrrolidine derivatives, including their reactivity and potential as intermediates for further chemical transformations, have been explored through various catalytic and non-catalytic methods. These studies provide a foundation for understanding the reactivity and functional group tolerance of compounds structurally related to the target molecule (Carson & Kerr, 2005).

科学的研究の応用

Synthesis and Chemical Reactivity

Compounds similar to the one have been studied extensively for their unique reactivity and potential in synthesizing a wide range of heterocyclic compounds, which are crucial in medicinal chemistry and drug design. For instance, the base-mediated [3 + 2]-cycloannulation strategy has been employed for synthesizing pyrazolo[1,5-a]pyridine derivatives, highlighting the importance of sulfonyl analogs in medicinal chemistry. This method utilizes pyridinium-N-amine and aminide for cycloaddition, demonstrating broad substrate scope and functional group tolerance (Reddy, Sharadha, & Kumari, 2022).

Potential in Medicinal Chemistry

Research into compounds with similar structural features often explores their potential as precursors for developing new heterocyclic compounds with promising biological activities. For example, a study on butadienic building blocks from 2-nitrothiophene for synthesizing nitrogen heterocycles demonstrated the dichotomic behavior of sulfides and sulfones, leading to pyrazolines and isoxazolines, respectively. Such compounds hold significant potential for further development in pharmaceuticals and agrochemicals (Bianchi et al., 2007).

Advanced Synthesis Techniques

The synthesis of 4-(trifluoromethyl)pyrrolidines containing sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups showcases advanced techniques in creating compounds with potential therapeutic uses. The use of 1,3-dipolar cycloaddition reactions emphasizes the importance of these methods in accessing structurally complex and functionally diverse molecules (Markitanov et al., 2016).

Catalysis and Green Chemistry

Another aspect of research focuses on developing environmentally friendly synthesis methods for heterocyclic compounds. For example, magnetically separable graphene oxide anchored sulfonic acid has been used as a highly efficient and recyclable catalyst for synthesizing pyrazolo[3,4-b]pyridine derivatives under microwave irradiation. This highlights the integration of green chemistry principles in the synthesis of bioactive heterocycles (Zhang et al., 2016).

将来の方向性

特性

IUPAC Name |

(3R,4S)-4-cyclopropyl-1-[2-methyl-5-(5-methyl-1H-pyrazol-3-yl)thiophen-3-yl]sulfonylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2S2/c1-9-5-14(19-18-9)15-6-16(10(2)23-15)24(21,22)20-7-12(11-3-4-11)13(17)8-20/h5-6,11-13H,3-4,7-8,17H2,1-2H3,(H,18,19)/t12-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGHMRWJCXDMBD-OLZOCXBDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC(=C(S2)C)S(=O)(=O)N3CC(C(C3)N)C4CC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C2=CC(=C(S2)C)S(=O)(=O)N3C[C@@H]([C@H](C3)N)C4CC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S)-4-cyclopropyl-1-[2-methyl-5-(5-methyl-1H-pyrazol-3-yl)thiophen-3-yl]sulfonylpyrrolidin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isobutyl-1-methyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5559602.png)

![{4-[(mesitylsulfonyl)amino]phenyl}acetic acid](/img/structure/B5559607.png)

![2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B5559619.png)

![4-(3,5-dimethylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5559630.png)

![4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol](/img/structure/B5559644.png)

![2-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]piperidin-1-yl}acetamide](/img/structure/B5559650.png)

![4-[(methylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5559656.png)

![(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5559667.png)

![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559691.png)